Lifibrol

Description

This compound has been used in trials studying the basic science of Hyperlipoproteinemia and Hypercholesterolemia.

This compound is a novel lipid-lowering agent with a complicated mechanism of action. This compound may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of the LDL receptors. In studies, its lipid-lowering effects were of a magnitude similar to that of the statins, but unlike statins, it had the ability to lower Lp(a), a risk factor in atherosclerosis.

This compound is a small molecule drug with a maximum clinical trial phase of III.

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

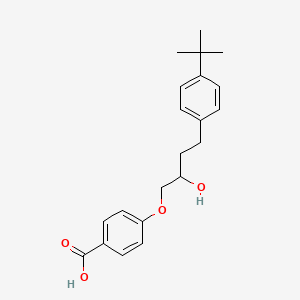

4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXBEIZREVRNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869278 | |

| Record name | Lifibrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96609-16-4 | |

| Record name | Lifibrol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifibrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lifibrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFIBROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lifibrol's Impact on Sterol Intermediates: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lifibrol is a novel lipid-lowering agent that has demonstrated significant efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1][2][3] Its mechanism of action distinguishes it from statins, primarily through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, an early step in the cholesterol biosynthesis pathway, and through a sterol-independent stimulation of the LDL receptor pathway.[4][5] A key consequence of this compound's activity is the reduction of several key sterol intermediates, including lanosterol, lathosterol, beta-sitosterol, and campesterol. This in-depth technical guide explores the effects of this compound on these sterol intermediates, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. While statins, HMG-CoA reductase inhibitors, are the cornerstone of treatment, there is a continuing need for alternative and complementary therapies. This compound emerged as a potent hypocholesterolemic agent with a distinct pharmacological profile. Understanding its detailed effects on the intricate cholesterol synthesis cascade is crucial for researchers and clinicians in the field of lipidology and drug development. This whitepaper focuses specifically on the impact of this compound on the levels of critical sterol intermediates, providing a comprehensive overview for the scientific community.

Mechanism of Action: A Dual Approach

This compound's primary mechanism of action involves the competitive inhibition of HMG-CoA synthase. This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a precursor for mevalonate. By inhibiting this step, this compound reduces the downstream synthesis of cholesterol. Notably, this action is upstream of the step inhibited by statins (HMG-CoA reductase) and does not affect the production of mevalonic acid, a precursor for various essential non-sterol molecules.

Furthermore, this compound has been shown to enhance the clearance of LDL from circulation through a sterol-independent stimulation of the LDL receptor pathway. This dual mechanism of reducing cholesterol synthesis and increasing its uptake contributes to its overall potent LDL-lowering effect.

Quantitative Effects on Sterol Intermediates

Clinical and preclinical studies have demonstrated that this compound administration leads to a reduction in key sterol intermediates. While specific percentage reductions for each intermediate from human clinical trials are not consistently reported in the available literature, the qualitative effects are well-documented. In vitro studies using the hepatoma cell line HepG2 showed that this compound decreased the formation of sterols from [14C]-acetic acid by approximately 25%.

The following tables summarize the known effects of this compound on various lipids and sterol intermediates.

Table 1: Effect of this compound on Major Lipoproteins

| Parameter | Dosage | Duration | Percentage Change | Reference |

| LDL Cholesterol | 150-900 mg/day | 4 weeks | Up to >40% reduction | |

| Apolipoprotein B | 150-900 mg/day | 4 weeks | Approx. 40% reduction | |

| Triglycerides | 600 mg/day | 12 weeks | Approx. 25% reduction | |

| Lipoprotein (a) | 600 mg/day | 12 weeks | Approx. 30% reduction | |

| HDL Cholesterol | 600 mg/day | 12 weeks | Approx. 5% decrease |

Table 2: Qualitative Effect of this compound on Sterol Intermediates

| Sterol Intermediate | Effect | Reference |

| Lanosterol | Reduced | |

| Lathosterol | Reduced | |

| Beta-sitosterol | Reduced | |

| Campesterol | Reduced |

Note: While the reduction of these sterol intermediates is consistently reported, specific quantitative data from human clinical trials is limited in the publicly available literature.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the enzymatic step inhibited by this compound.

Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of HMG-CoA Synthase.

Experimental Workflow for Sterol Intermediate Analysis

The quantification of sterol intermediates in biological samples is a critical step in evaluating the efficacy of drugs like this compound. A typical workflow involves sample preparation, extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Caption: General experimental workflow for the quantification of serum sterol intermediates by GC-MS.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the study of this compound's effects. These are synthesized from established methodologies in the field.

Quantification of Serum Sterol Intermediates by GC-MS

Objective: To quantify the levels of lanosterol, lathosterol, beta-sitosterol, and campesterol in serum samples.

Methodology:

-

Sample Preparation:

-

To 1 mL of serum, add a known amount of an internal standard (e.g., epicoprostanol).

-

Add 2 mL of ethanolic potassium hydroxide solution and incubate at 60°C for 1 hour for saponification of steryl esters.

-

After cooling, add 5 mL of water and 5 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the non-saponifiable lipids. Repeat the extraction twice.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Oven Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 minutes.

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the TMS-derivatized sterols and the internal standard.

-

-

Quantification:

-

Generate standard curves for each sterol intermediate using known concentrations.

-

Calculate the concentration of each sterol in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the corresponding standard curve.

-

HMG-CoA Synthase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on HMG-CoA synthase activity.

Methodology:

-

Enzyme Preparation:

-

Use purified recombinant human HMG-CoA synthase.

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM DTT).

-

-

Assay Reaction:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains:

-

100 mM Tris-HCl buffer (pH 8.0)

-

50 µM Acetyl-CoA

-

10 µM Acetoacetyl-CoA

-

0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Varying concentrations of this compound (or vehicle control).

-

-

Pre-incubate the enzyme with this compound for 10 minutes at 37°C.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

-

Detection:

-

The activity of HMG-CoA synthase is measured by monitoring the release of Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

-

The formation of TNB is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the percentage inhibition of HMG-CoA synthase activity at each this compound concentration compared to the vehicle control.

-

Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound exerts its lipid-lowering effects through a dual mechanism that includes the inhibition of HMG-CoA synthase and the sterol-independent upregulation of LDL receptors. A direct consequence of its primary mechanism is the reduction of key sterol intermediates, including lanosterol, lathosterol, beta-sitosterol, and campesterol. While the qualitative impact on these intermediates is well-established, further research is needed to provide detailed quantitative data from human clinical trials. The experimental protocols outlined in this whitepaper provide a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's intricate effects on cholesterol metabolism and its potential applications in managing dyslipidemia.

References

- 1. This compound: a novel lipid-lowering drug for the therapy of hypercholesterolemia. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound upon four-week administration to patients with primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of the hypocholesterolemic agent K 12.148 (this compound) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound (K12.148) on the cholesterol metabolism of cultured cells: evidence for sterol independent stimulation of the LDL receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: first member of a new class of lipid-lowering drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies of Lifibrol in Hyperlipoproteinemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifibrol is a novel investigational lipid-lowering agent that has demonstrated significant efficacy in reducing total cholesterol, LDL cholesterol, and apolipoprotein B in both preclinical and clinical studies.[1] Its mechanism of action is distinct from other classes of hypolipidemic drugs, such as HMG-CoA reductase inhibitors (statins) and fibric acid derivatives.[1] This technical guide provides a comprehensive overview of the investigational studies of this compound in the context of hyperlipoproteinemia, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction

Hyperlipoproteinemia, characterized by elevated levels of lipoproteins in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease.[2] The primary therapeutic goal in managing hyperlipoproteinemia is the reduction of low-density lipoprotein (LDL) cholesterol.[1] this compound has emerged as a potent oral agent for lowering LDL cholesterol, offering a potentially new therapeutic option for patients with hypercholesterolemia.[1] This document synthesizes the available data from various investigational studies to provide a detailed technical resource for professionals in the field.

Mechanism of Action

This compound exerts its lipid-lowering effects through a multi-faceted mechanism of action that distinguishes it from statins. While statins primarily inhibit cholesterol synthesis by targeting HMG-CoA reductase, this compound's mode of action involves at least three distinct processes:

-

Enhancement of LDL Catabolism: this compound stimulates LDL receptor activity in a sterol-independent manner, leading to an increased fractional catabolic rate (FCR) of LDL apolipoprotein B (apoB). This suggests that this compound upregulates the LDL receptor pathway through a novel mechanism.

-

Reduction of Intestinal Cholesterol Absorption: The compound has been shown to reduce the absorption of cholesterol from the intestine.

-

Minor Decrease in Hepatic Cholesterol Biosynthesis: this compound slightly decreases the synthesis of cholesterol in the liver.

In vitro studies have shown that this compound's inhibition of cholesterol synthesis is due to the competitive inhibition of HMG-CoA synthase, an enzyme upstream of HMG-CoA reductase. This is a key differentiator from statins. Furthermore, this compound has been observed to reduce the formation of cholesteryl esters in macrophages and arterial tissue, which could have direct anti-atherogenic effects.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Efficacy in Hyperlipoproteinemia: Clinical Trial Data

Several clinical trials have evaluated the efficacy of this compound in patients with primary hypercholesterolemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Dose-Response Effect of this compound on LDL Cholesterol

| Study Reference | Dosage (mg/day) | Treatment Duration | Mean LDL-C Reduction (%) |

| 150 | 4 weeks | -11.1 | |

| 300 | 4 weeks | -27.7 | |

| 300 | 14 days | -33.3 | |

| 450 | 4 weeks | -34.5 | |

| 600 | 14 days | -34.8 | |

| 600 | 4 weeks | -35.0 | |

| 600 | 12 weeks | > 40 | |

| 900 | 14 days | -34.8 |

Table 2: Effect of this compound on Other Lipid Parameters and Biomarkers

| Study Reference | Dosage (mg/day) | Parameter | Mean Change (%) |

| 450 | Total Cholesterol | -16 | |

| 450 | LDL apoB-100 | -19 | |

| 450 (Type IIa) | Triglycerides | +11 (not significant) | |

| 450 (Type IIb) | Triglycerides | -34 | |

| 600 | Apolipoprotein B | ~ -40 | |

| 600 | Triglycerides | ~ -25 | |

| 600 | Lipoprotein(a) | ~ -30 | |

| 600 | Triglycerides | -28 | |

| N/A | Fibrinogen | up to -18 |

Experimental Protocols

Clinical Trial Methodology

The clinical trials investigating this compound generally followed a double-blind, randomized, placebo-controlled design.

-

Patient Population: Adult patients with primary hypercholesterolemia, typically defined by LDL cholesterol levels exceeding a certain threshold (e.g., >160 mg/dL) after a dietary lead-in period.

-

Dietary Control: Patients were often placed on a standardized diet, such as the American Heart Association Step I diet, for a lead-in period of 4-8 weeks prior to randomization.

-

Dosing and Administration: this compound was administered as a single daily oral dose. Dosages ranged from 150 mg to 900 mg per day.

-

Efficacy Assessment: The primary efficacy endpoint was the percentage change in LDL cholesterol from baseline. Other lipid parameters, including total cholesterol, HDL cholesterol, triglycerides, apolipoprotein B, and lipoprotein(a), were also assessed.

-

Kinetic Studies: To elucidate the mechanism of action, some studies employed stable isotope labeling to measure the kinetics of apolipoprotein B-100. These studies involved multicompartmental modeling to estimate the fractional catabolic rates and production rates of LDL apoB.

Below is a workflow diagram for a typical clinical trial of this compound.

Caption: Generalized workflow for a this compound clinical trial.

Preclinical In Vitro Methodology

-

Cell Lines: The human hepatoma cell line HepG2 was used to study the effects of this compound on cholesterol metabolism in liver cells.

-

Cholesterol Synthesis Assays: The incorporation of radiolabeled precursors, such as [14C]-acetic acid and [14C]-mevalonic acid, into sterols was measured to assess the impact on cholesterol biosynthesis.

-

Enzyme Activity Assays: The activity of key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase and HMG-CoA synthase, was determined.

-

LDL Receptor Activity Assays: The binding, uptake, and degradation of labeled LDL were measured in cultured cells to evaluate the effect of this compound on LDL receptor activity.

-

Macrophage and Arterial Tissue Studies: Resident peritoneal macrophages from rats and atherosclerotic aortic tissue from swine and Watanabe heritable hyperlipidemic (WHHL) rabbits were used. The synthesis of cholesteryl esters from labeled precursors like [1-14C]oleate and [1-14C]acetate was measured in the presence and absence of this compound.

Safety and Tolerability

Across multiple clinical trials, this compound was generally well-tolerated. The most frequently reported adverse event was skin rash. No serious adverse events were reported, and laboratory safety parameters did not show any clinically relevant alterations.

Conclusion

The investigational studies of this compound have consistently demonstrated its potent LDL cholesterol-lowering effects in patients with hyperlipoproteinemia. Its unique, multi-faceted mechanism of action, which is distinct from that of statins, suggests that this compound may represent a new class of lipid-lowering agents. The favorable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option for the management of hypercholesterolemia. Further research is warranted to fully elucidate its long-term efficacy and safety, as well as its potential role in combination therapy.

References

Lifibrol: A Novel Phenylpropane Compound for Hypercholesterolemia Management

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lifibrol is an investigational phenylpropane compound that has demonstrated significant efficacy in lowering low-density lipoprotein (LDL) and total cholesterol levels. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation. Notably, this compound exhibits a distinct mechanism of action compared to statins, primarily through a sterol-independent upregulation of the LDL receptor pathway, coupled with a modest inhibition of HMG-CoA synthase. This document consolidates quantitative data from key clinical and preclinical studies into structured tables for comparative analysis and presents detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel lipid-lowering agent.

Introduction

Hypercholesterolemia, characterized by elevated levels of LDL cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of current lipid-lowering therapy, there remains a need for alternative and complementary therapeutic options. This compound, a novel phenylpropane derivative, has emerged as a promising candidate with a unique pharmacological profile.[1] This guide aims to provide an in-depth technical resource for researchers, scientists, and drug development professionals interested in the science and potential of this compound.

Chemical Properties

This compound is chemically known as 4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid. It belongs to the class of organic compounds known as phenylpropanes.

| Property | Value |

| IUPAC Name | 4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid |

| Molecular Formula | C21H26O4 |

| Molecular Weight | 342.43 g/mol |

| Classification | Phenylpropane |

Mechanism of Action

This compound's primary mechanism of action involves the upregulation of the LDL receptor, leading to increased clearance of LDL cholesterol from the circulation. Unlike statins, which upregulate the LDL receptor by depleting intracellular cholesterol through inhibition of HMG-CoA reductase, this compound appears to act through a sterol-independent pathway.[2] Additionally, this compound has been shown to be a competitive inhibitor of HMG-CoA synthase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][3] This dual mechanism contributes to its lipid-lowering effects.

Sterol-Independent LDL Receptor Upregulation

The precise molecular cascade of this compound's sterol-independent upregulation of the LDL receptor is an area of ongoing investigation. However, it is hypothesized to modulate the activity of key transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs), through a mechanism that does not rely on changes in intracellular sterol levels. This could involve direct or indirect effects on the SREBP cleavage-activating protein (SCAP) or other regulatory proteins in the SREBP pathway.

Pharmacological Effects: Summary of Quantitative Data

Clinical Efficacy

Multiple double-blind, randomized, placebo-controlled clinical trials have evaluated the efficacy and safety of this compound in patients with primary hypercholesterolemia.[1]

Table 1: Dose-Dependent Effects of this compound on LDL Cholesterol (4-Week Study)

| This compound Daily Dose | Mean % Change in LDL Cholesterol |

| 150 mg | -11.1% |

| 300 mg | -27.7% |

| 450 mg | -34.5% |

| 600 mg | -35.0% |

| 900 mg | > -40% |

| Placebo | +5.7% |

Data from a 4-week study in patients with primary hypercholesterolemia.

Table 2: Effects of this compound on Other Lipid Parameters (12-Week Study)

| Parameter | 600 mg this compound Daily Dose (% Change) |

| Total Cholesterol | Significant Reduction |

| Apolipoprotein B | ~ -40% |

| Triglycerides | ~ -25% (p < 0.001) |

| Lipoprotein(a) | ~ -30% (p < 0.001) |

| HDL Cholesterol | ~ -5% (p < 0.002) |

Data from a 12-week study in patients with primary hypercholesterolemia.

Preclinical Pharmacology

In vitro studies using the human hepatoma cell line HepG2 have provided further insights into this compound's mechanism.

Table 3: In Vitro Effects of this compound in HepG2 Cells

| Parameter | Observation |

| Sterol formation from [14C]-acetic acid | ~25% decrease |

| Sterol synthesis from [14C]-mevalonic acid | No effect |

| HMG-CoA reductase activity | No inhibition |

| HMG-CoA synthase activity | Competitive inhibition |

| Cellular binding, uptake, and degradation of LDL | Dose-dependent enhancement |

Data from in vitro studies on cultured HepG2 cells.

Experimental Protocols

Clinical Trial Methodology

-

Study Design: Double-blind, randomized, placebo-controlled studies.

-

Patient Population: Adult patients with primary hypercholesterolemia.

-

Inclusion Criteria: Low-density lipoprotein (LDL) cholesterol levels > 160 mg/dL after an 8-week dietary lead-in period on the American Heart Association (AHA) Step I diet.

-

Treatment: this compound administered as a single daily dose (ranging from 150 mg to 900 mg) or placebo for 4 or 12 weeks.

-

Efficacy Assessment: Serial measurements of serum lipids (total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, apolipoprotein B, and lipoprotein(a)) on a weekly or biweekly basis.

-

Safety Assessment: Monitoring of adverse events and safety laboratory parameters.

In Vitro LDL Uptake Assay in HepG2 Cells

-

Cell Line: Human hepatoma cell line (HepG2).

-

Cell Culture: Cells are cultured in appropriate media and conditions to maintain viability and growth.

-

Treatment: HepG2 cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

LDL Labeling: Human LDL is conjugated with a fluorescent dye (e.g., DyLight™ 488) to allow for visualization and quantification of uptake.

-

LDL Uptake: The fluorescently labeled LDL is added to the treated cells and incubated for a period (e.g., 4 hours) to allow for receptor-mediated endocytosis.

-

Quantification: The amount of internalized LDL is quantified using methods such as flow cytometry, which measures the fluorescence intensity per cell, or fluorescence microscopy.

HMG-CoA Synthase Activity Assay

-

Principle: This assay measures the enzymatic activity of HMG-CoA synthase by quantifying the formation of HMG-CoA from its substrates, acetoacetyl-CoA and radiolabeled acetyl-CoA.

-

Reaction Mixture: A typical reaction mixture includes the enzyme source (e.g., cytosolic extract from liver tissue), acetoacetyl-CoA, and [14C]acetyl-CoA in a suitable buffer.

-

Incubation: The reaction is initiated and incubated at a controlled temperature for a specific time.

-

Separation: The radiolabeled product, [14C]HMG-CoA, is separated from the unreacted [14C]acetyl-CoA using reversed-phase ion-pair chromatography.

-

Quantification: The amount of [14C]HMG-CoA is quantified by scintillation counting, and the enzyme activity is calculated.

-

Inhibition Studies: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is determined.

Conclusion

This compound represents a novel approach to the management of hypercholesterolemia with a mechanism of action that is distinct from currently available therapies. Its ability to significantly reduce LDL cholesterol through a sterol-independent upregulation of the LDL receptor, combined with a modest inhibition of HMG-CoA synthase, makes it a compelling candidate for further drug development. The data presented in this technical guide, including quantitative clinical and preclinical results and detailed experimental protocols, provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and similar phenylpropane compounds. The unique signaling pathway of this compound warrants further investigation to fully elucidate the molecular players involved in its sterol-independent activity.

References

- 1. This compound: a novel lipid-lowering drug for the therapy of hypercholesterolemia. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound (K12.148) on the cholesterol metabolism of cultured cells: evidence for sterol independent stimulation of the LDL receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel assay for cytosolic 3-hydroxy-3-methylglutaryl-coenzyme A synthase activity using reversed-phase ion-pair chromatography: demonstration that this compound (K12.148) modulates the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Lifibrol: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of Lifibrol, a hypolipidemic agent. It details the seminal synthetic route, presents key quantitative data, and outlines the experimental protocols. Furthermore, this guide illustrates the proposed mechanism of action of this compound through a detailed signaling pathway diagram. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development to provide a foundational understanding of this compound.

Discovery of this compound (K-12.148)

This compound, also known by its developmental code K-12.148, was identified as a novel cholesterol-lowering agent during research programs focused on developing new therapies for hypercholesterolemia. Early investigations into its mechanism of action suggested that this compound inhibits cholesterol synthesis. Subsequent research has refined this understanding, indicating that its primary mode of action is a sterol-independent stimulation of the LDL receptor pathway, which enhances the clearance of LDL cholesterol from the bloodstream. This is distinct from the mechanism of statins, which directly inhibit HMG-CoA reductase. Further studies have suggested that this compound may competitively inhibit HMG-CoA synthase. The discovery was the result of screening programs designed to identify compounds that could modulate lipid metabolism.

Initial Synthesis of this compound

The initial synthesis of this compound, with the chemical name 4-(4'-tert-butylphenyl)-1-(4'-carboxyphenoxy)-2-butanol, was a multi-step process. The key steps involve the formation of a phenoxy ether linkage and the construction of the butanol side chain. The synthesis aimed to produce a racemic mixture of the compound.

Experimental Protocol: Initial Synthesis

The following protocol is a representation of the likely initial synthetic route, based on established chemical principles and analogous syntheses from the period of its development.

Step 1: Synthesis of 1-(4-(tert-butyl)phenyl)propan-2-one

-

Reagents: 4-tert-butylbenzene, Chloroacetone, Aluminum chloride (AlCl₃)

-

Procedure: To a cooled solution of 4-tert-butylbenzene in a suitable inert solvent (e.g., dichloromethane), aluminum chloride is added portion-wise, followed by the dropwise addition of chloroacetone. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1-(4-(tert-butyl)phenyl)propan-2-one.

Step 2: Synthesis of 4-(4-(tert-butyl)phenyl)-2-butanol

-

Reagents: 1-(4-(tert-butyl)phenyl)propan-2-one, Sodium borohydride (NaBH₄)

-

Procedure: The ketone from Step 1 is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature. The reaction is monitored until the ketone is consumed. The solvent is then removed under reduced pressure, and the residue is worked up with water and extracted with an etheral solvent. The organic extracts are dried and concentrated to give 4-(4-(tert-butyl)phenyl)-2-butanol.

Step 3: Synthesis of methyl 4-(2-hydroxy-4-(4-(tert-butyl)phenyl)butoxy)benzoate

-

Reagents: 4-(4-(tert-butyl)phenyl)-2-butanol, Methyl 4-hydroxybenzoate, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

-

Procedure: To a solution of 4-(4-(tert-butyl)phenyl)-2-butanol, methyl 4-hydroxybenzoate, and triphenylphosphine in an anhydrous solvent such as THF, diethyl azodicarboxylate is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the solvent is evaporated, and the product is purified by column chromatography to yield the phenoxy ether.

Step 4: Synthesis of this compound (4-(4'-(tert-butyl)phenyl)-1-(4'-carboxyphenoxy)-2-butanol)

-

Reagents: Methyl 4-(2-hydroxy-4-(4-(tert-butyl)phenyl)butoxy)benzoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Procedure: The methyl ester from Step 3 is dissolved in a mixture of THF and water. An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete. The reaction mixture is then acidified with a dilute acid (e.g., HCl), and the precipitated product, this compound, is collected by filtration, washed with water, and dried.

Quantitative Data

Due to the proprietary nature of drug development, specific quantitative data from the initial synthesis, such as precise yields and purity of intermediates, are not publicly available. However, for a well-optimized synthesis of this nature, yields for each step would typically be expected to be in the range of 70-90%.

| Parameter | Value |

| Molecular Formula | C₂₁H₂₆O₄ |

| Molecular Weight | 342.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Visualizing the Synthesis and Mechanism

Synthetic Workflow

The following diagram illustrates the key steps in the initial synthesis of this compound.

Proposed Signaling Pathway of this compound

The diagram below outlines the proposed mechanism of action of this compound in hepatocytes, leading to a reduction in plasma LDL cholesterol.

Conclusion

This compound represents a significant development in the field of lipid-lowering therapies, with a mechanism of action that differentiates it from statins. While detailed information about its initial discovery and synthesis is not extensively published, this guide provides a comprehensive overview based on available scientific literature and established chemical principles. The synthetic pathway is logical and employs standard organic chemistry reactions. The proposed mechanism of action, centering on the sterol-independent upregulation of the LDL receptor, offers a valuable therapeutic alternative for the management of hypercholesterolemia. This technical guide serves as a foundational resource for researchers and professionals interested in the history and development of this important cardiovascular drug.

Lifibrol: A Deep Dive into its Mechanism for Apolipoprotein B Reduction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifibrol is a novel hypocholesterolemic agent that has demonstrated significant efficacy in reducing low-density lipoprotein (LDL) cholesterol and apolipoprotein B (ApoB) levels.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action, with a specific focus on its role in ApoB reduction. This compound's primary mechanism involves a significant increase in the fractional catabolic rate (FCR) of LDL-ApoB, indicating an enhancement of receptor-mediated clearance.[3] This is further supported by evidence of a sterol-independent stimulation of the LDL receptor pathway. Additionally, this compound exhibits a multi-faceted approach by modestly inhibiting hepatic cholesterol biosynthesis and reducing intestinal cholesterol absorption.[2] This document details the quantitative data from clinical trials, outlines key experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical studies, consistently demonstrating a dose-dependent reduction in LDL cholesterol and ApoB. The following tables summarize the key quantitative findings from these trials.

Table 1: Dose-Response Relationship of this compound on LDL Cholesterol in Healthy Volunteers (14-Day Study) [4]

| This compound Daily Dose | Mean LDL Cholesterol Reduction (%) |

| 150 mg | No significant change |

| 300 mg | -33.3% |

| 600 mg | -34.8% |

| 900 mg | -34.8% |

Table 2: Efficacy of this compound in Patients with Primary Hypercholesterolemia (4-Week Study)

| This compound Daily Dose | N | Mean LDL Cholesterol Change (%) |

| Placebo | - | +5.7% |

| 150 mg | - | -11.1% |

| 300 mg | - | -27.7% |

| 450 mg | - | -34.5% |

| 600 mg | - | -35.0% |

Table 3: Effect of this compound on Apolipoprotein B and other Lipids in Hypercholesterolemia (4-Week and 12-Week Studies)

| Parameter | 4-Week Study (Various Doses) | 12-Week Study (600 mg Dose) |

| Apolipoprotein B Reduction | ~40% (p < 0.0001) | - |

| LDL Cholesterol Reduction | >40% (p < 0.0001) | - |

| Triglycerides Reduction | - | ~25% (p < 0.001) |

| Lipoprotein(a) Reduction | - | ~30% (p < 0.001) |

Table 4: Kinetic Parameters of LDL Apolipoprotein B-100 in Hypercholesterolemic Patients Treated with this compound (450 mg/day)

| Kinetic Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | P-value |

| LDL ApoB Concentration (mg/dL) | 145 ± 28 | 117 ± 23 | -19% | 0.011 |

| Fractional Catabolic Rate (FCR) (pools/day) | 0.32 ± 0.07 | 0.56 ± 0.13 | +75% | 0.006 |

| Production Rate (PR) (mg/kg/day) | 14.8 ± 3.2 | 19.7 ± 5.1 | +33% | 0.041 |

Core Mechanism of Action: Enhancing Apolipoprotein B Catabolism

The principal mechanism by which this compound reduces circulating ApoB is through the enhancement of its catabolism. Kinetic studies utilizing stable isotopes have revealed that this compound treatment leads to a substantial increase in the fractional catabolic rate of LDL-ApoB. This suggests that this compound upregulates the machinery responsible for clearing LDL particles from the circulation, primarily through the LDL receptor pathway.

Sterol-Independent Stimulation of the LDL Receptor

A key differentiator for this compound is its ability to stimulate the LDL receptor pathway in a manner that appears to be independent of cellular sterol levels. This is in contrast to statins, which increase LDL receptor expression as a consequence of inhibiting cholesterol synthesis and depleting intracellular sterol pools. This compound's mechanism does not seem to rely on this sterol-depletion signal. While the precise signaling cascade for this sterol-independent upregulation is not yet fully elucidated, it represents a novel approach to enhancing LDL clearance.

Ancillary Mechanisms

In addition to its primary effect on ApoB catabolism, this compound also contributes to lowering cholesterol through:

-

Reduced Cholesterol Absorption: this compound has been shown to decrease the absorption of cholesterol from the intestine.

-

Slight Decrease in Hepatic Cholesterol Biosynthesis: While not its primary mode of action, this compound does cause a modest reduction in the liver's production of cholesterol.

The following diagram illustrates the proposed primary mechanism of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in defining this compound's mechanism of action.

In Vivo Stable Isotope Kinetic Study for LDL-ApoB Metabolism

This protocol is a representative method for determining the fractional catabolic rate (FCR) and production rate (PR) of LDL-ApoB in human subjects.

Objective: To quantify the kinetic parameters of LDL-ApoB metabolism before and after treatment with this compound.

Methodology:

-

Subject Preparation: Participants undergo a dietary lead-in period to standardize lipid metabolism. A baseline blood sample is collected after an overnight fast.

-

Stable Isotope Infusion: A primed-constant infusion of a stable isotope-labeled amino acid, typically [5,5,5-²H₃]leucine, is administered intravenously over several hours.

-

Blood Sampling: Serial blood samples are collected at multiple time points during and after the infusion period (e.g., at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Lipoprotein Isolation: Plasma is separated from the blood samples by centrifugation. Very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and LDL fractions are isolated by sequential ultracentrifugation.

-

ApoB Isolation and Hydrolysis: ApoB is isolated from the LDL fraction, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The excised ApoB bands are then hydrolyzed to their constituent amino acids.

-

Isotopic Enrichment Analysis: The isotopic enrichment of the labeled amino acid (e.g., [²H₃]leucine) in the hydrolyzed ApoB is determined using gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Modeling: The tracer-to-tracee ratios of the labeled amino acid in ApoB over time are fitted to a multicompartmental model to calculate the FCR and PR of LDL-ApoB.

References

- 1. This compound: a novel lipid-lowering drug for the therapy of hypercholesterolemia. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: first member of a new class of lipid-lowering drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances the low density lipoprotein apolipoprotein B-100 turnover in patients with hypercholesterolemia and mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of the hypocholesterolemic agent K 12.148 (this compound) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Lifibrol: An In-depth Technical Review of Early-Phase Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for Lifibrol, a novel lipid-lowering agent. The document synthesizes available data on the drug's mechanism of action, clinical efficacy, and safety profile, with a focus on quantitative outcomes and experimental methodologies.

Core Data Summary

Efficacy in Primary Hypercholesterolemia

Two key double-blind, randomized, placebo-controlled studies have evaluated the efficacy of this compound in patients with primary hypercholesterolemia (LDL cholesterol levels > 160 mg/dl) following an 8-week dietary lead-in on the American Heart Association Step I diet.[1]

Table 1: Summary of Efficacy Data from a 4-Week Study [2]

| Dosage Group | Mean LDL-Cholesterol Change | Triglyceride Change | Fibrinogen Decrease (Maximal Mean) |

| Placebo | +5.7% | - | - |

| 150 mg/day | -11.1% | Not Significant | Up to 18% |

| 300 mg/day | -27.7% | Not Significant | Up to 18% |

| 450 mg/day | -34.5% | Not Significant | Up to 18% |

| 600 mg/day | -35.0% | -28% (Significant) | Up to 18% |

Table 2: Summary of Efficacy Data from 4 and 12-Week Studies [1]

| Parameter | Dosage | Duration | Result | p-value |

| LDL Cholesterol | 150-900 mg | 4 weeks | > 40% reduction | < 0.0001 |

| Apolipoprotein B | 150-900 mg | 4 weeks | ~40% reduction | < 0.0001 |

| HDL Cholesterol | 150 mg, 300 mg | 6 weeks | Increase | Not Specified |

| Triglycerides | 600 mg | 6 weeks | ~25% decrease | < 0.001 |

| Lipoprotein (a) | 600 mg | 6 weeks | ~30% decrease | < 0.001 |

| HDL Cholesterol | 600 mg | 6 weeks | ~5% decrease | < 0.002 |

Effects on Sterol Intermediates and Bile Acids

This compound was observed to reduce key sterol intermediates, including lanosterol, lathosterol, beta-sitosterol, and campesterol.[1] It also led to an increase in serum bile acids but did not affect urinary mevalonic acid excretion.[1]

Safety and Tolerability

Across the early-phase trials, this compound was generally well-tolerated. No serious adverse events were reported, and laboratory parameters did not show any clinically relevant alterations. The most frequently reported medical event in the clinical studies was skin rash.

Experimental Protocols

Clinical Trial Design for Efficacy and Safety Assessment

-

Study Design: Double-blind, randomized, placebo-controlled, multicenter studies.

-

Patient Population: Adult outpatients with primary hypercholesterolemia, defined as low-density lipoprotein (LDL) cholesterol levels greater than 160 mg/dl.

-

Lead-in Period: A mandatory 8-week dietary lead-in period where all patients followed the American Heart Association Step I diet.

-

Randomization and Treatment:

-

4-Week Study: 155 patients were randomly assigned to receive a single daily dose of 150, 300, 450, 600, or 900 mg of this compound or a placebo. Another 4-week study involved 168 patients randomized to 150, 300, 450, and 600 mg/day of this compound or placebo.

-

12-Week Study: 336 patients were randomized to receive either 150, 300, or 600 mg of this compound or a placebo.

-

-

Efficacy Assessment: Serial measurements of serum lipids were conducted on a weekly or biweekly basis throughout the studies.

-

Safety Assessment: Monitoring of adverse events and clinical laboratory parameters.

Preclinical Assessment of Lipid Metabolism in Macrophages

-

Animal Model: Resident peritoneal macrophages were isolated from rats.

-

In Vivo Treatment: One group of rats was pretreated with this compound at a dose of 50 mg/kg for 7 days.

-

In Vitro Incubation: Macrophages from untreated rats were incubated with [14C]this compound to assess uptake.

-

Measurement of Cholesteryl Ester Synthesis: The capacity of macrophages to synthesize cholesteryl esters was determined by measuring the incorporation of labeled precursors, [1-14C]oleate and [4-14C]cholesterol.

Preclinical Assessment of Lipid Metabolism in Arterial Tissue

-

Animal Models: Atherosclerotic aortae were obtained from swine and Watanabe heritable hyperlipidemic (WHHL) rabbits.

-

In Vitro Incubation: The arterial tissues were incubated in the presence of exogenous this compound at concentrations up to 100 µg/mL.

-

Measurement of Lipid Biosynthesis: The formation of cholesteryl esters was quantified by measuring the incorporation of [1-14C]acetate.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound remains under investigation, with evidence suggesting a multi-faceted approach to lipid lowering that may differ from that of statins. While some in vitro data suggest inhibition of cholesterol synthesis, in vivo studies indicate that this compound is significantly less potent than lovastatin in this regard. The drug exhibits several activities in common with fibrates, such as gemfibrozil.

It is hypothesized that this compound may increase hepatic LDL receptor expression through a sterol-independent mechanism. Furthermore, studies on apolipoprotein B (apoB) turnover suggest that the cholesterol-lowering effect of this compound could be due to an increased catabolism of LDL rather than a decrease in hepatic apoB production.

Caption: Proposed mechanism of action for this compound in hepatocytes.

Experimental and Logical Workflows

The clinical development of this compound has followed a structured path from preclinical investigations to human clinical trials to elucidate its therapeutic potential and mechanism of action.

Caption: this compound research and development workflow.

A dedicated clinical study was designed to further investigate the mechanism of action of this compound by comparing it to Pravastatin, a well-characterized HMG-CoA reductase inhibitor.

Caption: Design of the comparative mechanism of action study.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of Lifibrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifibrol, a hypolipidemic agent, has demonstrated significant potential in lowering cholesterol levels. Understanding its cellular uptake, intracellular distribution, and subsequent metabolic fate is paramount for elucidating its mechanism of action and optimizing its therapeutic application. This technical guide provides a comprehensive overview of the cellular processes involved in the disposition of this compound, with a focus on its behavior in primary hepatocytes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical cellular pathways are visualized to offer a complete picture for the research and drug development professional.

Cellular Uptake and Intracellular Accumulation

The primary site for this compound's action is the liver. In vitro studies using primary cultures of rat and human hepatocytes have been instrumental in characterizing its uptake and accumulation.

Kinetics of Cellular Uptake

Studies utilizing radiolabeled this compound ([14C]this compound) have shown a steady and time-dependent uptake by hepatocytes. When primary hepatocyte cultures were treated with 30 µM of [14C]this compound, cellular levels of radioactivity steadily increased over a 24-hour period. Following this initial uptake phase, the intracellular concentration of this compound and its metabolites reached a plateau, remaining stable for the subsequent 24 to 48 hours. This suggests a saturation of the uptake or metabolic machinery within the hepatocytes at this concentration.

Further experiments involving a "chase" with nonradioactive this compound demonstrated an efflux of the intracellular radioactivity, indicating that the uptake process is reversible and that this compound and its metabolites can be transported out of the cell.

Table 1: Summary of this compound Cellular Uptake in Primary Hepatocytes

| Parameter | Value/Observation | Species | Reference |

| Incubation Concentration | 30 µM [14C]this compound | Rat, Human | [1] |

| Uptake Period | Steady uptake over 24 hours | Rat, Human | [1] |

| Saturation | Cellular radioactivity stable for 24-48 hours post-uptake | Rat, Human | [1] |

| Efflux | Observed upon addition of nonradioactive this compound | Rat, Human | [1] |

Intracellular Distribution and Subcellular Localization

Upon entering the hepatocyte, this compound exhibits a distinct pattern of intracellular distribution, with a notable association with lipid droplets.

Association with Lipid Droplets

Cellular autoradiography has been a key technique in visualizing the subcellular localization of this compound. These studies revealed that at 6 hours post-exposure, the radioactivity from [14C]this compound was associated with small lipid droplets within the hepatocytes. By 24 hours, the radioactivity was observed to be concentrated in larger lipid droplets. This temporal shift suggests a dynamic process where this compound is initially distributed and then coalesces or is incorporated into growing lipid stores. The lipophilic nature of this compound likely drives its partitioning into these neutral lipid-rich organelles.

Table 2: Intracellular Distribution of [14C]this compound in Primary Hepatocytes

| Time Point | Subcellular Localization | Observation | Reference |

| 6 hours | Small Lipid Droplets | Association of radioactivity | [1] |

| 24 hours | Large Lipid Droplets | Association of radioactivity |

Biotransformation and Metabolite Profile

This compound undergoes significant metabolism within hepatocytes, leading to the formation of various metabolites.

Major Metabolites

High-performance liquid chromatography (HPLC) analysis of the culture media from hepatocytes treated with this compound has identified its major metabolites. In rat hepatocytes, the primary metabolite is this compound acyl glucuronide. In human hepatocytes, a t-butylcarboxylic acid metabolite (U-94613) is the major species detected in the media.

Furthermore, analysis of cell extracts revealed the presence of a broad band of multiple, nonpolar radioactive peaks. These were identified as mixed triglycerides of this compound and two fatty acids, indicating that this compound can be incorporated into the triglyceride backbone. The major fatty acid constituents of these mixed triglycerides range from C16 to C20 with varying degrees of unsaturation.

Table 3: Major Metabolites of this compound in Primary Hepatocytes

| Species | Predominant Metabolite (in Media) | Intracellular Metabolites | Reference |

| Rat | This compound acyl glucuronide | Mixed triglycerides of this compound | |

| Human | t-butylcarboxylic acid metabolite (U-94613) | Mixed triglycerides of this compound |

Signaling Pathways and Mechanism of Action

While the primary focus of this guide is on cellular uptake and distribution, it is important to contextualize these processes within this compound's broader mechanism of action. This compound's lipid-lowering effects are believed to be multifactorial.

Caption: Proposed mechanisms of action for this compound's lipid-lowering effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices in the field.

Primary Hepatocyte Culture

-

Isolation: Hepatocytes are isolated from rat or human liver tissue by a two-step collagenase perfusion method.

-

Plating: Isolated hepatocytes are plated on collagen-coated culture dishes at a density of approximately 1-2 x 10^6 cells/mL in Williams' Medium E supplemented with 10% fetal bovine serum, insulin, dexamethasone, and antibiotics.

-

Culture: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed after 4-6 hours to remove unattached cells and then daily.

Radiolabeled this compound Uptake Assay

-

Preparation: Primary hepatocytes are cultured to form a confluent monolayer.

-

Incubation: The culture medium is replaced with fresh medium containing 30 µM [14C]this compound (specific activity to be determined based on desired signal). Cells are incubated for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

-

Termination: At each time point, the medium is aspirated, and the cell monolayer is washed three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

-

Lysis and Quantification: The cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS). The radioactivity in the cell lysate is quantified by liquid scintillation counting. Protein concentration is determined using a BCA assay to normalize the radioactivity counts.

Cellular Autoradiography

-

Incubation: Hepatocytes are incubated with [14C]this compound as described in the uptake assay for 6 and 24 hours.

-

Fixation: The cell monolayer is washed with PBS and fixed with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

-

Embedding: The fixed cells are post-fixed with osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in an epoxy resin.

-

Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome.

-

Emulsion Coating: The sections are coated with a thin layer of photographic emulsion (e.g., Kodak NTB-2) and allowed to dry.

-

Exposure: The coated sections are stored in light-tight boxes at 4°C for a period of several weeks to months to allow the radioactive decay to expose the emulsion.

-

Development and Imaging: The emulsion is developed, and the sections are stained with lead citrate and uranyl acetate. The distribution of silver grains, indicating the location of radioactivity, is visualized by transmission electron microscopy.

Caption: Workflow for cellular autoradiography of this compound in hepatocytes.

HPLC Analysis of Metabolites

-

Sample Preparation:

-

Media: Culture media is collected, and proteins are precipitated with an equal volume of cold acetonitrile. The supernatant is collected after centrifugation.

-

Cell Lysate: Hepatocytes are scraped into a solvent (e.g., methanol/water), sonicated, and centrifuged to pellet cellular debris. The supernatant is collected.

-

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is used.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the polarity of the metabolites to be separated.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

-

Detection:

-

UV Detection: A UV detector is used to monitor the elution of this compound and its metabolites at a suitable wavelength (e.g., 220-240 nm).

-

Radiometric Detection: For samples from [14C]this compound experiments, an in-line radioactivity detector is used to identify radiolabeled metabolites.

-

Mass Spectrometry: For structural elucidation, the HPLC system is coupled to a mass spectrometer.

-

Conclusion

The cellular uptake of this compound in hepatocytes is a time-dependent process leading to significant intracellular accumulation. A key feature of its intracellular fate is the sequestration into lipid droplets, followed by extensive biotransformation into various metabolites, including acyl glucuronides and mixed triglycerides. These cellular processes are fundamental to its overall pharmacological effect. The experimental protocols detailed herein provide a robust framework for further investigation into the cellular and molecular pharmacology of this compound and other related compounds.

References

Methodological & Application

Application Notes and Protocols for Measuring Lifibrol's Effect on LDL Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is a novel lipid-lowering agent that has demonstrated significant efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1] Its primary mechanism of action involves the enhancement of LDL catabolism through a sterol-independent stimulation of LDL receptor activity.[1][2] Additionally, this compound has been shown to reduce cholesterol absorption from the intestine and slightly decrease hepatic cholesterol biosynthesis.[1] This document provides detailed protocols for assessing the effect of this compound on LDL cholesterol in both in vitro and in vivo models, along with guidelines for data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound's primary effect on lowering LDL cholesterol is achieved by increasing the activity of the LDL receptor pathway.[3] This leads to an enhanced fractional catabolic rate of LDL-apolipoprotein B (apoB), resulting in increased clearance of LDL from the circulation. Unlike statins, this compound's stimulation of the LDL receptor pathway appears to be sterol-independent. While it does cause a minor reduction in cholesterol synthesis by competitively inhibiting HMG-CoA synthase, it does not significantly affect HMG-CoA reductase activity.

Caption: this compound's mechanism of action on LDL cholesterol metabolism.

Data Presentation

Quantitative data from dose-response studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Effect of this compound on LDL Cholesterol Levels in Patients with Primary Hypercholesterolemia (4-Week Treatment)

| This compound Dose (mg/day) | Mean Change in LDL Cholesterol (%) |

| Placebo | +5.7 |

| 150 | -11.1 |

| 300 | -27.7 |

| 450 | -34.5 |

| 600 | -35.0 |

Data adapted from a double-blind clinical study in 168 patients.

Table 2: Effect of this compound on LDL Cholesterol and Apolipoprotein B (ApoB) in Patients with Primary Hypercholesterolemia

| Treatment Group | Duration | LDL Cholesterol Reduction (%) | ApoB Reduction (%) |

| This compound (150-900 mg) | 4 weeks | >40 (p < 0.0001) | ~40 (p < 0.0001) |

| This compound (150-600 mg) | 12 weeks | >40 (p < 0.0001) | ~40 (p < 0.0001) |

Data from two double-blind, randomized, placebo-controlled studies.

Experimental Protocols

In Vitro Protocol: LDL Uptake Assay in Cultured Hepatocytes

This protocol details a method to assess the effect of this compound on LDL uptake in a human hepatoma cell line (e.g., HepG2), which is a well-established model for studying hepatic lipoprotein metabolism.

1. Materials and Reagents:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL or fluorescent protein-conjugated LDL)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader or fluorescence microscope

2. Experimental Workflow:

Caption: Workflow for the in vitro LDL uptake assay.

3. Detailed Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

LDL Receptor Upregulation: To upregulate LDL receptor expression, replace the growth medium with a medium containing 10% LPDS and incubate for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the LPDS-containing medium and add the this compound dilutions or vehicle control to the cells. Incubate for 24-48 hours.

-

LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL. Incubate for 4 hours at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound LDL.

-

Quantification:

-

Plate Reader: Lyse the cells and transfer the lysate to a black 96-well plate. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Microscopy: Visualize and capture images of the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.

-

-

Data Analysis: Normalize the fluorescence intensity of the this compound-treated groups to the vehicle control group to determine the fold change in LDL uptake.

In Vivo Protocol: Assessment of LDL Cholesterol in a Hyperlipidemic Animal Model

This protocol describes a general procedure for evaluating the efficacy of this compound in reducing LDL cholesterol in a suitable animal model of hyperlipidemia.

1. Animal Model Selection:

-

Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, mimicking human familial hypercholesterolemia.

-

ApoE knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) Mice: These genetically modified mice are prone to developing hypercholesterolemia and atherosclerosis, especially when fed a high-fat/high-cholesterol diet.

-

Diet-Induced Hyperlipidemic Rodents: Wistar rats or C57BL/6 mice fed a high-fat, high-cholesterol diet can also be used to induce hyperlipidemia.

2. Experimental Workflow:

Caption: Workflow for the in vivo assessment of this compound's effect on LDL-C.

3. Detailed Procedure:

-

Animal Husbandry and Diet: House the animals in a controlled environment. If using a diet-induced model, provide a high-fat/high-cholesterol diet for a sufficient period to establish hyperlipidemia.

-

Baseline Measurements: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) after a fasting period (typically 4-6 hours for rodents). Analyze the plasma or serum for baseline lipid levels.

-

Treatment Administration: Administer this compound or the vehicle control daily via oral gavage. The dosage and duration of treatment should be based on previous studies or dose-finding experiments.

-

Blood Collection and Processing: Collect blood samples at specified time points during the study and a final sample at the termination of the experiment. Separate plasma or serum by centrifugation and store at -80°C until analysis.

-

Lipid Analysis:

-

Measure total cholesterol, HDL cholesterol (HDL-C), and triglycerides using commercially available enzymatic assay kits.

-

LDL Cholesterol Calculation: For non-human samples where the Friedewald equation may be less accurate, direct measurement methods are preferred. However, if calculation is necessary, the Sampson or Martin-Hopkins equations are recommended over the Friedewald equation, especially in the presence of hypertriglyceridemia.

-

Friedewald Equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL). This is generally not recommended for triglyceride levels > 400 mg/dL.

-

-

Direct LDL-C Measurement: Utilize a direct enzymatic assay for LDL-C for higher accuracy.

-

-

Data Analysis: Compare the percentage change in LDL-C from baseline across the different treatment groups. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound's effect on LDL cholesterol. The in vitro LDL uptake assay allows for the direct assessment of this compound's cellular mechanism, while the in vivo studies in relevant animal models are crucial for determining its preclinical efficacy. Consistent and well-structured data presentation is essential for the clear interpretation and communication of findings.

References

- 1. This compound: first member of a new class of lipid-lowering drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound (K12.148) on the cholesterol metabolism of cultured cells: evidence for sterol independent stimulation of the LDL receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Efficacy Testing of Lifibrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is an investigational dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This dual activity suggests its potential as a therapeutic agent for metabolic disorders such as Non-alcoholic Steatohepatitis (NASH), where it may address hepatic steatosis, inflammation, and fibrosis. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action Pathway

This compound's dual agonism of PPARα and PPARγ is hypothesized to improve lipid metabolism and reduce inflammation and fibrosis. PPARα activation in hepatocytes increases fatty acid oxidation. PPARγ activation in hepatic stellate cells (HSCs) and macrophages leads to reduced fibrotic gene expression and a shift towards an anti-inflammatory phenotype, respectively.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in key in vitro assays.

Table 1: Effect of this compound on PPARα and PPARγ Activation

| Concentration (µM) | PPARα Activation (Fold Change) | PPARγ Activation (Fold Change) |

| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| 1 | 8.2 ± 0.7 | 9.5 ± 0.9 |

| 10 | 15.6 ± 1.2 | 18.2 ± 1.5 |

| Positive Control | 14.9 ± 1.1 (GW7647) | 17.5 ± 1.3 (Rosiglitazone) |

Table 2: Effect of this compound on Hepatocyte Steatosis

| Treatment | Lipid Accumulation (OD at 510 nm) |

| Vehicle Control | 0.15 ± 0.02 |

| Oleic Acid (1 mM) | 0.85 ± 0.05 |

| Oleic Acid + this compound (1 µM) | 0.45 ± 0.04 |

| Oleic Acid + this compound (10 µM) | 0.25 ± 0.03 |

Table 3: Effect of this compound on Hepatic Stellate Cell (HSC) Activation

| Treatment | α-SMA Expression (Fold Change) | Collagen I (Col1a1) Expression (Fold Change) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| TGF-β1 (10 ng/mL) | 12.5 ± 1.1 | 15.2 ± 1.4 |

| TGF-β1 + this compound (1 µM) | 6.2 ± 0.5 | 7.8 ± 0.7 |

| TGF-β1 + this compound (10 µM) | 2.8 ± 0.3 | 3.5 ± 0.4 |

Table 4: Effect of this compound on Macrophage Polarization

| Treatment | M1 Marker (TNF-α) Expression (Fold Change) | M2 Marker (Arg1) Expression (Fold Change) |

| M0 (Untreated) | 1.0 ± 0.1 | 1.0 ± 0.2 |

| M1 (LPS + IFN-γ) | 25.0 ± 2.1 | 0.8 ± 0.1 |

| M1 + this compound (1 µM) | 12.0 ± 1.0 | 5.5 ± 0.6 |

| M1 + this compound (10 µM) | 5.5 ± 0.4 | 12.1 ± 1.1 |

Experimental Protocols

PPARα and PPARγ Reporter Gene Assay

This assay quantitatively measures the activation of PPARα and PPARγ by this compound.

Workflow Diagram

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Opti-MEM

-

Lipofectamine 3000

-

PPARα or PPARγ expression plasmid

-

PPRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

For each well, prepare a transfection mix in Opti-MEM containing the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid with Lipofectamine 3000, following the manufacturer's instructions.

-

Replace the medium with the transfection mix and incubate for 6 hours.

-

Replace the transfection mix with fresh DMEM containing 10% FBS and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound, a known PPAR agonist (positive control), or vehicle (DMSO) for 16-24 hours.[1]

-

Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.[2]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in activity relative to the vehicle control.

Hepatocyte Steatosis Assay

This assay assesses the ability of this compound to reduce lipid accumulation in hepatocytes.

Materials:

-

HepG2 cells

-

EMEM with 10% FBS

-

Oleic acid

-

This compound

-

Oil Red O staining solution[3]

-

Isopropanol

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

-

Induce steatosis by treating the cells with 1 mM oleic acid for 24 hours.

-

Co-treat the cells with oleic acid and various concentrations of this compound for an additional 24 hours.

-

Wash the cells with PBS and fix with 10% formalin for 30 minutes.

-

Stain the cells with Oil Red O solution for 1 hour to visualize lipid droplets.

-

Wash the cells with water to remove excess stain.

-

Elute the Oil Red O stain from the cells using isopropanol.

-

Quantify the lipid accumulation by measuring the absorbance of the eluted stain at 510 nm using a spectrophotometer.

Hepatic Stellate Cell (HSC) Activation Assay

This protocol evaluates the anti-fibrotic effect of this compound on HSCs.

Workflow Diagram

Materials:

-

Primary human or rodent hepatic stellate cells

-

DMEM with 10% FBS

-

TGF-β1

-

This compound

-

TRIzol reagent

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for α-SMA, Col1a1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Isolate primary HSCs from rodent liver or use a commercially available human HSC line.

-

Culture the HSCs in DMEM with 10% FBS until they reach 70-80% confluency.

-

Induce activation by treating the cells with 10 ng/mL TGF-β1 for 48 hours.

-

Co-treat the cells with TGF-β1 and various concentrations of this compound for 48 hours.

-

Harvest the cells and extract total RNA using TRIzol reagent.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR to quantify the mRNA expression levels of α-SMA and Col1a1.

-

Normalize the expression of the target genes to the housekeeping gene and calculate the fold change relative to the vehicle-treated control.

Macrophage Polarization Assay

This assay determines the effect of this compound on macrophage polarization.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

RPMI-1640 with 10% FBS

-

LPS (Lipopolysaccharide)

-

IFN-γ (Interferon-gamma)

-

This compound

-

TRIzol reagent

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for TNF-α (M1 marker), Arg1 (M2 marker), and a housekeeping gene

-

qPCR instrument

Protocol:

-

Isolate BMDMs from mice or culture the chosen macrophage cell line.

-

Polarize the macrophages towards the M1 phenotype by treating them with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

-

Co-treat the M1-polarized macrophages with various concentrations of this compound for an additional 24 hours.

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA and perform qPCR to measure the expression of TNF-α and Arg1.

-